2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(1-phenylethoxy)propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as
Biological Activity
2-Chloro-N-[3-(1-phenylethoxy)propyl]acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₂H₁₆ClNO
- CAS Number : 1315367-51-1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of acetamides can inhibit pro-inflammatory cytokines, such as TNF-alpha, in vitro and in vivo. This suggests that this compound may also possess similar inhibitory effects on inflammatory pathways.
Table 1: Comparison of Anti-inflammatory Activities of Similar Compounds
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A (similar structure) | 5.0 | p38 MAPK inhibition |
Compound B (similar structure) | 3.5 | COX-2 inhibition |
This compound | TBD | TBD |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- MAPK Pathway Inhibition : Similar compounds have been shown to inhibit the MAPK pathway, which plays a crucial role in cellular responses to inflammatory stimuli.
- Cytokine Release Suppression : The compound may reduce the release of pro-inflammatory cytokines, thereby mitigating inflammation.
Case Studies
Several studies have investigated the effects of structurally related compounds in animal models, providing insights into the potential efficacy of this compound.
-
Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory effects in a rodent model.
- Findings : Administration of a structurally similar compound resulted in a significant reduction in paw edema and serum levels of TNF-alpha.
-
Analgesic Activity Assessment :
- Objective : To evaluate pain relief properties.
- Findings : The compound demonstrated a dose-dependent reduction in pain response in formalin-induced pain models.
Properties
IUPAC Name |
2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11(12-6-3-2-4-7-12)17-9-5-8-15-13(16)10-14/h2-4,6-7,11H,5,8-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGQVKOSQBZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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